
2-((5-(Pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(Piridin-4-il)-4-(p-tolil)-4H-1,2,4-triazol-3-il)tio)-1-(p-tolil)etanona es un complejo compuesto orgánico que presenta un anillo de triazol, un anillo de piridina y un grupo tolil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((5-(Piridin-4-il)-4-(p-tolil)-4H-1,2,4-triazol-3-il)tio)-1-(p-tolil)etanona típicamente implica varios pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclización que involucra hidracina y un compuesto de nitrilo apropiado.
Adición del anillo de piridina: El anillo de piridina se introduce mediante una reacción de sustitución nucleofílica.
Introducción del grupo tolil: El grupo tolil se agrega mediante una reacción de alquilación de Friedel-Crafts.
Formación de tioéter: El paso final involucra la formación del enlace tioéter, típicamente a través de una reacción de sustitución nucleofílica con un compuesto de tiol.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas mencionadas anteriormente para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos o sulfona.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de triazol o en el anillo de piridina, lo que podría conducir a la formación de derivados dihidro.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, particularmente en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Reactivos como halógenos, haluros de alquilo o haluros de acilo se pueden utilizar para reacciones de sustitución.
Productos principales
Oxidación: Sulfóxidos o sulfona.
Reducción: Derivados dihidro de los anillos de triazol o piridina.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas funcionalizaciones, convirtiéndolo en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se puede estudiar por sus posibles actividades biológicas. Los compuestos con anillos de triazol se sabe que exhiben una gama de propiedades biológicas, incluidas las actividades antimicrobianas y anticancerígenas.
Medicina
En química medicinal, este compuesto podría explorarse por su potencial como candidato a fármaco. La presencia de múltiples anillos aromáticos y una porción de triazol sugiere que podría interactuar con varios objetivos biológicos, convirtiéndolo en un compuesto principal prometedor para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-((5-(Piridin-4-il)-4-(p-tolil)-4H-1,2,4-triazol-3-il)tio)-1-(p-tolil)etanona dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores, inhibiendo o activando potencialmente vías específicas. Se sabe que el anillo de triazol se une a iones metálicos, lo que podría ser relevante en su mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(p-Tolil)-3-(piridin-4-il)-1H-pirazol
- 2-(p-Tolil)-5-(piridin-4-il)-1,3,4-oxadiazol
- 4-(p-Tolil)-5-(piridin-4-il)-1,2,3-triazol
Unicidad
En comparación con compuestos similares, 2-((5-(Piridin-4-il)-4-(p-tolil)-4H-1,2,4-triazol-3-il)tio)-1-(p-tolil)etanona es único debido a la presencia tanto de un anillo de triazol como de un enlace tioéter. Esta combinación de grupos funcionales puede impartir propiedades químicas y biológicas únicas, convirtiéndolo en un compuesto de gran interés para futuras investigaciones y desarrollos.
Propiedades
Número CAS |
338426-00-9 |
|---|---|
Fórmula molecular |
C23H20N4OS |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C23H20N4OS/c1-16-3-7-18(8-4-16)21(28)15-29-23-26-25-22(19-11-13-24-14-12-19)27(23)20-9-5-17(2)6-10-20/h3-14H,15H2,1-2H3 |
Clave InChI |
HWWWOXBNLAGIDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049036.png)
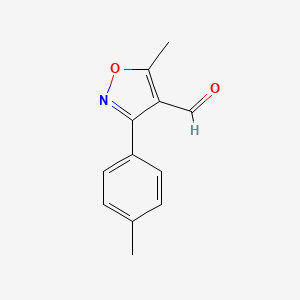
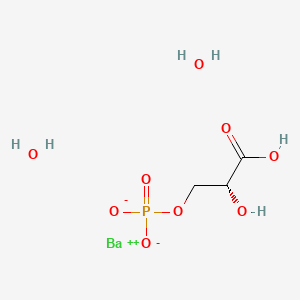
![N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12049051.png)
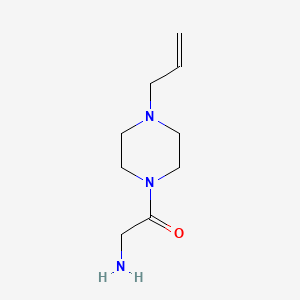


![3-Methyl-1-[(4-methylphenyl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049068.png)
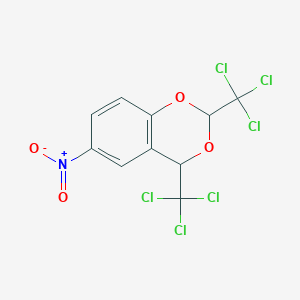

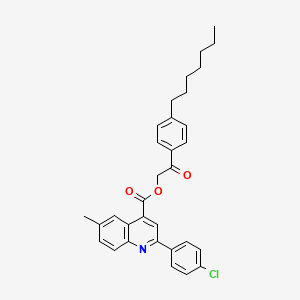
![N-(3-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12049111.png)
![N-[4-(2-Thienyl)phenyl]acetamide](/img/structure/B12049132.png)

